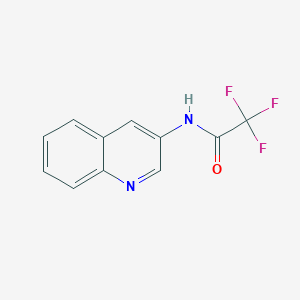

2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N-quinolin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-8-5-7-3-1-2-4-9(7)15-6-8/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLDQNBRKSUBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the synthetically and medicinally significant molecule, 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a proposed synthetic protocol, the underlying reaction mechanisms, and a full characterization profile including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also explores the rationale behind the incorporation of the trifluoroacetamide moiety onto the quinoline scaffold, a privileged structure in medicinal chemistry, and discusses its potential applications in modern drug discovery.

Introduction: The Strategic Importance of Trifluoroacetylated Quinolines

The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of therapeutic areas, including cancer, malaria, and inflammatory diseases.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties.[3] The introduction of a trifluoromethyl group (-CF3) is a well-established strategy in drug design to enhance a molecule's metabolic stability, bioavailability, and binding affinity by modulating its lipophilicity and electronic properties.[4]

This guide focuses on this compound, a molecule that combines the privileged quinoline scaffold with the advantageous properties of the trifluoroacetyl group. The trifluoroacetamide moiety can serve as a stable protecting group for amines, a bioisostere for other functional groups, and a modulator of a compound's physicochemical profile. This strategic combination makes the target molecule a valuable building block for the synthesis of novel therapeutic agents, potentially as kinase inhibitors or other targeted therapies.

Synthesis of this compound: A Proposed Protocol

While this compound is commercially available, indicating its successful synthesis, a detailed public-domain protocol is not readily found in peer-reviewed literature. Therefore, based on established organic chemistry principles and analogous reactions, a robust and reliable synthetic method is proposed herein.

The most logical and efficient pathway to synthesize the target molecule is through the N-acylation of 3-aminoquinoline with a suitable trifluoroacetylating agent.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Aminoquinoline (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (2.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-aminoquinoline in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: To the cooled solution, add anhydrous pyridine. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanistic Insights

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the highly nucleophilic 3-aminoquinoline attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling a trifluoroacetate anion as a leaving group and forming the protonated amide. The pyridine in the reaction mixture then deprotonates the amide to yield the final product and pyridinium trifluoroacetate.

Caption: Mechanism of N-trifluoroacetylation of 3-aminoquinoline.

Comprehensive Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data based on the analysis of its constituent parts and data from analogous structures.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₇F₃N₂O |

| Molecular Weight | 240.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 352637-16-2 |

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline ring and the amide proton. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoroacetyl group.

-

Amide Proton (N-H): A broad singlet is anticipated in the downfield region, typically between δ 10.0 and 11.5 ppm. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

-

Quinoline Protons: The seven protons on the quinoline ring will appear as a series of doublets, triplets, and multiplets in the aromatic region (δ 7.5 - 9.0 ppm). The protons at positions 2 and 4 will be the most downfield due to their proximity to the nitrogen atom and the deshielding effect of the amide group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): A signal for the amide carbonyl carbon is expected around δ 155-160 ppm.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, typically in the range of δ 115-120 ppm.

-

Quinoline Carbons: The nine carbons of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence of the trifluoromethyl group. A single sharp singlet is expected around δ -76 ppm, which is characteristic of a CF₃ group attached to a carbonyl.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3100 (broad) |

| C=O Stretch (Amide I) | 1750 - 1700 (strong) |

| N-H Bend (Amide II) | 1550 - 1500 |

| C-F Stretch | 1200 - 1100 (strong) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.

-

[M+H]⁺: The protonated molecular ion peak is expected at m/z 241.0585, corresponding to the formula C₁₁H₈F₃N₂O⁺.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the trifluoroacetyl group or cleavage of the quinoline ring.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive scaffold for the development of new therapeutic agents.

-

Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors.[5] The trifluoroacetamide group can form crucial hydrogen bonds with the hinge region of the kinase active site, potentially leading to potent and selective inhibitors.

-

Anticancer Agents: Quinoline derivatives have shown significant promise as anticancer agents by targeting various cellular pathways.[6] The incorporation of a trifluoromethyl group can enhance the anticancer activity and improve the pharmacokinetic profile of these compounds.

-

Anti-inflammatory and Antiviral Agents: The trifluoroacetamide moiety has been incorporated into molecules with anti-inflammatory and antiviral properties.[7] This suggests that this compound could serve as a starting point for the development of new drugs in these therapeutic areas.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic protocol is based on well-established chemical principles and offers a reliable method for obtaining this valuable compound. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. The discussion on its potential applications highlights the strategic importance of this molecule in the field of medicinal chemistry and drug discovery. As the demand for novel and effective therapeutics continues to grow, molecules such as this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- BenchChem. (n.d.). Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride.

- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

- Google Patents. (n.d.). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.

-

National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-N-(isoquinolin-5-ylmeth-yl)acetamide. PubMed. Retrieved from [Link]

- Olayinka O. Ajani, King T. Iyaye, & Olabisi T. Ademosun. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19349-19374.

-

The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

- U.S. Patent No. US7612087B2. (2009). Heterocyclic compounds as inhibitors of beta-lactamases.

- European Patent No. EP2621894B1. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2,2,2-trifluoro-N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetamide, 2,2,2-trifluoro-N-8-quinolinyl-. PubChem. Retrieved from [Link]

-

Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). PubMed. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. Retrieved from [Link]

- Anamika Dhami, Sanoop P Chandrasekharan, & Kishor Mohanan. (2024). BF3-Mediated C2-Amidation of Quinoline N-Oxides Employing Trifluorodiazoethane and Acetonitrile: Access to 2-N-(Trifluoroethyl)amidoquinolines. Organic Letters, 26(15), 3138-3142.

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PMC. Retrieved from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate. Retrieved from [Link]

- Ian Flinn, MD, PhD. (2019, September 11). Role of PI3K Inhibitors in Treatment of B-cell Malignancies [Video]. YouTube.

- Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. (1996). Journal of Medicinal Chemistry, 39(26), 5176-5186.

-

Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides A... (n.d.). ResearchGate. Retrieved from [Link]

-

Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC. Retrieved from [Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). PubMed. Retrieved from [Link]

- European Patent No. EP 2 368 550 B1. (n.d.). Google Patents.

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. N-Methyl-2,2,2-trifluoroacetamide CAS#: 815-06-5 [m.chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive analysis of the known and predicted physicochemical properties of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide. In the landscape of medicinal chemistry, the fusion of a quinoline nucleus with a trifluoroacetyl moiety presents a scaffold of significant interest. Quinoline and its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The incorporation of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This guide synthesizes available data with established analytical methodologies to serve as a foundational resource for researchers exploring this compound's potential in drug discovery programs.

Molecular Identity and Structural Characteristics

Establishing a clear molecular identity is the cornerstone of any physicochemical evaluation. This compound is a heterocyclic aromatic amide. The core structure consists of a quinoline ring system where the amino group at the 3-position is acylated with a trifluoroacetyl group.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 352637-16-2 | [2][3] |

| Molecular Formula | C₁₁H₇F₃N₂O | [2][3] |

| Molecular Weight | 240.18 g/mol | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N=C2)NC(=O)C(F)(F)F | N/A |

Core Physicochemical Properties: A Data-Driven Overview

A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is intrinsically linked to its fundamental physicochemical properties.[1][5] While specific experimental data for the title compound is limited in publicly accessible literature, we can infer a likely profile based on computed values for its isomers and related structures.

| Property | Predicted/Experimental Value | Rationale & Significance for Drug Development |

| Lipophilicity (XlogP) | ~3.2 (Predicted for isomer) | The predicted XlogP for the isomeric 2,2,2-trifluoro-N-quinolin-8-yl-acetamide is 3.2.[6] A logP in this moderate range (2-5) is often considered ideal for balancing aqueous solubility with the ability to passively diffuse across cellular membranes, a critical factor for oral bioavailability.[7] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų (Predicted for related structure) | The TPSA for 2-amino-N-(2,2,2-trifluoroethyl)acetamide is 55.1 Ų.[8] TPSA is a key predictor of drug transport properties. A value under 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 1 (Amide N-H) | The single amide proton can act as a hydrogen bond donor, influencing interactions with biological targets and affecting solubility. |

| Hydrogen Bond Acceptors | 3 (Quinoline N, Carbonyl O, Fluorines) | The quinoline nitrogen, the carbonyl oxygen, and the fluorine atoms can act as hydrogen bond acceptors, contributing to the molecule's interaction profile and solubility. |

| Melting Point | Not available. | For a related compound, 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide, the melting point is 435-438 K (162-165 °C).[9] This suggests the title compound is a solid at room temperature. |

| Solubility | Poorly soluble in water (predicted). | The aromatic quinoline core and low hydrogen bond donor count suggest low aqueous solubility. It is expected to be soluble in organic solvents like DMSO, DMF, and methanol. |

| pKa | Not available (Predicted). | The quinoline nitrogen is expected to be weakly basic (pKa ~4-5), while the amide proton is weakly acidic (pKa ~16-18). These values are critical for understanding the compound's ionization state in physiological environments. |

Experimental Characterization: A Protocol for Lipophilicity Determination by RP-HPLC

To move beyond computational predictions, experimental validation is paramount. Lipophilicity (logP) is arguably one of the most critical physicochemical parameters in drug discovery.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted method for its determination due to its high throughput and reproducibility.[10][11]

Causality Behind Experimental Design

The principle of this method is that a compound's retention time on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity. By correlating the retention factor (k) of the analyte with that of a series of standards with known logP values, an accurate experimental logP can be determined. This method is self-validating because the linearity and correlation coefficient (R²) of the calibration curve provide an immediate measure of the experiment's quality.

Detailed Step-by-Step Protocol

-

Preparation of Standards and Analyte:

-

Prepare 1 mg/mL stock solutions of 5-7 standard compounds with known logP values spanning a range (e.g., from 1.0 to 5.0) in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Create working solutions of 50 µg/mL for all standards and the analyte by diluting the stock solutions with the mobile phase.

-

-

Chromatographic System and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed. The exact ratio should be optimized to achieve retention factors between 0.5 and 2.0 for most compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Determination of Dead Time (t₀):

-

Inject a solution of a non-retained compound (e.g., sodium nitrate or uracil) to measure the column void time, or dead time (t₀).

-

-

Data Acquisition and Analysis:

-

Inject each standard and the analyte solution in triplicate, recording the retention time (tᵣ).

-

Calculate the retention factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀ .

-

Calculate the logarithm of the retention factor (log k) for each compound.

-

Construct a calibration curve by plotting the known logP values of the standards (y-axis) against their corresponding calculated log k values (x-axis).

-

Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² > 0.98 is considered a robust result.

-

Using the log k value of this compound, calculate its experimental logP value using the regression equation.

-

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships, enhancing comprehension for researchers.

Caption: Experimental workflow for determining logP via RP-HPLC.

Sources

- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 95.0%, 5g [scisupplies.eu]

- 3. mgr.ymilab.com [mgr.ymilab.com]

- 4. Acetamide, 2,2,2-trifluoro-N-8-quinolinyl- | C11H7F3N2O | CID 148136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - Acetamide, 2,2,2-trifluoro-n-8-quinolinyl- (C11H7F3N2O) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide, a fluorinated quinoline derivative of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical identifiers, structural properties, and a proposed synthetic pathway. Furthermore, it delves into the scientific rationale behind its synthesis, potential applications informed by the well-established bioactivity of the quinoline scaffold, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery.

Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents. The introduction of fluorine-containing functional groups, such as the trifluoroacetyl moiety, into organic molecules is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] Consequently, this compound represents a molecule of significant interest, combining the proven bioactivity of the quinoline core with the advantageous properties imparted by trifluoroacetylation.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for any research and development endeavor. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 352637-16-2 | Commercial Suppliers |

| Molecular Formula | C₁₁H₇F₃N₂O | Calculated |

| Molecular Weight | 240.18 g/mol | PubChem CID 148136[3] |

| IUPAC Name | This compound | Standard Nomenclature |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C(F)(F)F | PubChem CID 148136[3] |

| InChI | InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-9-6-8-4-2-1-3-7(8)5-15-9/h1-6H,(H,16,17) | PubChem CID 148136[3] |

Note: While the provided CAS number is associated with the quinolin-3-yl isomer, some databases may contain information for other isomers. Careful verification is always recommended.

Due to a lack of specific experimental data in publicly available literature, a detailed table of physicochemical properties such as melting point, boiling point, and solubility for this compound cannot be definitively provided at this time.

Synthesis and Mechanistic Insights

The synthesis of this compound is anticipated to proceed via the N-acylation of 3-aminoquinoline with a suitable trifluoroacetylating agent. A common and effective reagent for this transformation is trifluoroacetic anhydride (TFAA).

Proposed Synthetic Workflow

The following protocol is a generalized procedure based on established methods for the trifluoroacetylation of aromatic amines.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminoquinoline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add trifluoroacetic anhydride (1.1-1.5 eq) dropwise to the stirred solution. The use of a slight excess of the anhydride ensures complete conversion of the starting amine.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the trifluoroacetic acid byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

Mechanistic Rationale

The trifluoroacetylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-aminoquinoline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This is followed by the departure of a trifluoroacetate anion as a leaving group, resulting in the formation of the stable amide bond. The strong electron-withdrawing nature of the trifluoromethyl groups makes the carbonyl carbons of TFAA highly electrophilic, facilitating a rapid and often high-yielding reaction.

Caption: Simplified mechanism of trifluoroacetylation of 3-aminoquinoline.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the protons on the quinoline ring system and a signal for the N-H proton of the amide.

-

¹³C NMR: Would display signals for all carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: Would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H and C=O stretching of the amide group.

Potential Applications in Drug Discovery

The quinoline nucleus is a cornerstone in the development of therapeutics. The title compound, as a derivative, could be investigated for a variety of biological activities or serve as a key intermediate in the synthesis of more complex molecules.

-

Antimalarial Agents: The 4-aminoquinoline scaffold is famously present in the antimalarial drug chloroquine. While this is a 3-aminoquinoline derivative, the shared core suggests potential for investigation against Plasmodium falciparum.

-

Anticancer Agents: Numerous quinoline derivatives have been explored as inhibitors of various kinases and other targets relevant to oncology.

-

Antibacterial and Antifungal Agents: The quinoline ring system is also found in several antibacterial agents.

-

Precursor for Further Synthesis: The trifluoroacetamide group can act as a directing group in further synthetic transformations or could be hydrolyzed to regenerate the amine under certain conditions, making it a useful protecting group or intermediate in a multi-step synthesis. A similar compound, 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide, has been prepared as a precursor for more complex, biologically active compounds.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on data for related compounds such as trifluoroacetamide and other N-aryl trifluoroacetamides, the following precautions are recommended:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements (Anticipated): Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry, leveraging the biological relevance of the quinoline scaffold and the advantageous properties of the trifluoroacetyl group. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate the physicochemical properties and biological activity of this promising molecule.

References

-

Jetter, M., et al. (2009). 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o135. Available at: [Link]

-

PubChem. (n.d.). Acetamide, 2,2,2-trifluoro-N-8-quinolinyl-. PubChem Compound Summary for CID 148136. Retrieved from [Link]

-

Ghorab, M. M., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Gyaanarth, 5(9), 1-25. Available at: [Link]

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. Available at: [Link]

-

Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

Wikipedia. (2023). Trifluoroacetic anhydride. In Wikipedia. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide

Introduction: Elucidating Molecular Architecture through Spectroscopy

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide, a molecule incorporating a biologically significant quinoline scaffold and a trifluoroacetyl group, presents a compelling case for the power of multi-modal spectroscopic analysis. The quinoline ring system is a cornerstone of numerous pharmaceuticals, valued for its diverse pharmacological activities. The trifluoroacetamide moiety, often used as a protecting group or a metabolically stable amide bioisostere, introduces unique electronic features that are critical to molecular function and are distinctly observable through advanced spectroscopic techniques.

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral features. While experimental spectra for this specific molecule are not widely available in the public domain, this guide will provide a robust, predictive analysis based on established spectroscopic principles and data from closely related analogues. This approach ensures a scientifically rigorous and educationally valuable resource for those working with similar molecular frameworks.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecular structures in solution. By probing the magnetic properties of atomic nuclei, we can garner detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The expected chemical shifts are influenced by the aromaticity of the quinoline ring, the electron-withdrawing nature of the trifluoroacetamide group, and through-space interactions.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.90 | d | ~2.5 | 1H |

| H-4 | ~8.20 | d | ~2.5 | 1H |

| H-5 | ~8.10 | d | ~8.5 | 1H |

| H-8 | ~7.85 | d | ~8.0 | 1H |

| H-7 | ~7.70 | ddd | ~8.5, 7.0, 1.5 | 1H |

| H-6 | ~7.55 | ddd | ~8.0, 7.0, 1.0 | 1H |

| NH | ~9.50 | br s | - | 1H |

Note: Predicted chemical shifts can vary based on solvent and concentration.

Interpretation and Rationale:

-

Quinoline Protons (H-2 to H-8): The protons on the quinoline ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm).

-

H-2 and H-4: These protons are part of the pyridine ring of the quinoline system and are adjacent to the nitrogen atom, which deshields them, causing them to resonate at a lower field. H-2 is typically the most downfield of the quinoline protons. They are expected to appear as doublets due to coupling with each other.

-

H-5 and H-8: These "peri" protons are influenced by the fused ring system and typically appear at a lower field than H-6 and H-7.

-

H-6 and H-7: These protons on the carbocyclic ring of the quinoline will exhibit complex splitting patterns (doublet of doublet of doublets) due to coupling with their neighbors.

-

-

Amide Proton (NH): The amide proton is expected to be a broad singlet and significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl and trifluoromethyl groups, as well as potential hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~155 (q, J ≈ 37 Hz) |

| CF₃ | ~116 (q, J ≈ 288 Hz) |

| C-2 | ~148 |

| C-4 | ~146 |

| C-8a | ~145 |

| C-3 | ~135 |

| C-7 | ~130 |

| C-5 | ~129 |

| C-6 | ~128 |

| C-4a | ~127 |

| C-8 | ~118 |

Note: Predicted chemical shifts can vary based on solvent.

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be significantly downfield. It will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

-

Trifluoromethyl Carbon (CF₃): This carbon will also be a quartet with a large coupling constant, a characteristic feature of a CF₃ group.[1]

-

Quinoline Carbons: The nine carbons of the quinoline ring will have distinct chemical shifts in the aromatic region. The carbons directly attached to the nitrogen (C-2 and C-8a) and the carbon bearing the amide group (C-3) will be influenced by these heteroatoms.

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[2][3] For this compound, a single peak is expected.

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz):

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -76 | s |

Note: Chemical shifts are referenced to CFCl₃.

Interpretation and Rationale:

-

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore give rise to a single signal. This signal is expected to be a singlet in a proton-decoupled spectrum. The chemical shift around -76 ppm is characteristic of a trifluoroacetamide group.[4]

II. Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3300-3400 | N-H stretch (amide) | Medium |

| ~3050-3150 | C-H stretch (aromatic) | Medium |

| ~1720-1740 | C=O stretch (amide I) | Strong |

| ~1530-1550 | N-H bend (amide II) | Strong |

| ~1150-1250 | C-F stretch | Strong |

| ~1600, 1500, 1450 | C=C stretch (aromatic) | Medium-Strong |

Interpretation and Rationale:

-

N-H Stretch: A characteristic absorption for the amide N-H bond.

-

C=O Stretch (Amide I): This will be a very strong and sharp absorption, characteristic of a carbonyl group. The high frequency is due to the electron-withdrawing trifluoromethyl group.

-

N-H Bend (Amide II): Another key amide band resulting from the N-H bending vibration coupled with C-N stretching.

-

C-F Stretch: The C-F bonds of the trifluoromethyl group will give rise to one or more strong absorption bands.

-

Aromatic C=C Stretch: Multiple bands are expected for the quinoline ring system.

III. Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺∙): m/z = 240.05

-

Key Fragments:

-

m/z = 171: [M - CF₃]⁺ - Loss of the trifluoromethyl radical.

-

m/z = 143: [M - COCF₃]⁺ - Loss of the trifluoroacetyl radical, leaving the 3-aminoquinoline radical cation.

-

m/z = 128: Quinoline radical cation, a common fragment in quinoline derivatives.

-

m/z = 69: [CF₃]⁺ - The trifluoromethyl cation.

-

Fragmentation Workflow:

Caption: Predicted EI-MS fragmentation of this compound.

Interpretation and Rationale:

The molecular ion at m/z 240 is expected to be observed. The primary fragmentation pathways will likely involve the cleavage of the amide bond and the loss of the trifluoromethyl group. The quinoline ring itself is relatively stable and will likely be observed as a prominent fragment.

IV. Experimental Protocols

To obtain the spectral data discussed, the following standard experimental procedures would be employed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning the spectrometer to the ¹⁹F frequency. A simple pulse-acquire sequence is usually sufficient.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction (EI): Introduce a dilute solution of the compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Experimental Workflow Diagram:

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide

Abstract

This technical guide provides an in-depth framework for the comprehensive evaluation of the solubility and stability of the novel chemical entity, 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new molecules. By synthesizing established principles of pharmaceutical analysis with insights into the distinct properties of the quinoline and trifluoroacetamide moieties, this guide outlines a logical, field-proven approach to generating a robust data package. It details not just the "how" but the "why" behind experimental choices, presenting self-validating protocols for solubility profiling and forced degradation studies. All methodologies are grounded in authoritative scientific principles to ensure data integrity and regulatory alignment.

Introduction and Molecular Overview

This compound is a heterocyclic aromatic compound featuring a quinoline core linked to a trifluoroacetamide group via an amide bond at the 3-position. The quinoline ring system is a prevalent scaffold in medicinal chemistry, found in numerous biologically active compounds, including the anti-malarial drug quinine.[1] The trifluoroacetamide group, a common protecting group in organic synthesis, is known for its unique stability profile, being robust in acidic conditions but labile under basic treatment.[2][3]

The confluence of these two moieties dictates the molecule's physicochemical properties. The quinoline portion, with its nitrogen heteroatom, introduces a potential for pH-dependent solubility and susceptibility to photodegradation.[1][4] Conversely, the potent electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the adjacent amide bond, predisposing it to specific degradation pathways, most notably basic hydrolysis.[3] A thorough understanding of these properties is a critical prerequisite for the development of any formulation or biological application. This guide provides the necessary protocols to elucidate this profile.

Physicochemical and Structural Properties

A foundational characterization of the molecule is the first step in any robust analytical workflow. While specific experimental data for the 3-yl isomer is not widely available, properties can be predicted based on its constituent parts and analysis of similar structures.

Predicted Physicochemical Parameters

Quantitative structure-property relationship (QSPR) models are invaluable for anticipating a compound's behavior. The following table summarizes key predicted parameters for this compound.

| Property | Predicted Value | Implication for Drug Development |

| Molecular Formula | C₁₁H₇F₃N₂O | --- |

| Molecular Weight | 240.18 g/mol | Adherence to Lipinski's Rule of Five. |

| logP | ~2.5 - 3.5 | Moderate lipophilicity; suggests good membrane permeability but may indicate a need for solubility enhancement. |

| pKa (Quinoline N) | ~4.5 - 5.0 | The quinoline nitrogen is basic and will be protonated at physiological pH, potentially increasing aqueous solubility. |

| pKa (Amide N-H) | ~10 - 11 | The amide proton is weakly acidic, rendered more so by the adjacent CF₃ group. |

Note: These values are estimations and must be confirmed experimentally.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability. A multi-faceted approach is required to understand both the thermodynamic and kinetic aspects of the compound's dissolution behavior. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1] The solubility of its derivatives is often pH-dependent.[5][6]

Experimental Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility assessment, moving from initial screening to a detailed understanding of pH-dependent behavior.

Caption: Forced Degradation Workflow.

Protocol 3: Forced Degradation Study

Objective: To evaluate the stability of the compound under various stress conditions as mandated by ICH guidelines.

Methodology:

-

Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final acid concentration 0.1 M). Incubate at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution (final base concentration 0.1 M). Keep at room temperature. Note: The trifluoroacetamide group is expected to be highly labile to base, so milder conditions (e.g., 0.01 M NaOH, shorter time points) should also be tested. [2][3] * Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution (final peroxide concentration 3%). Keep at room temperature, protected from light.

-

Thermal Stress: Incubate the sample solution at 60°C, protected from light.

-

Photostability: Expose the sample solution to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [7]A dark control sample must be run in parallel.

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples).

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percentage of remaining parent compound and the relative percentage of each degradation product.

Predicted Degradation Pathways and Data Summary

The primary anticipated degradation pathways are:

-

Base Hydrolysis: Cleavage of the amide bond to yield 3-aminoquinoline and trifluoroacetic acid. This is often the most significant liability for trifluoroacetamides. [2][8]* Photodegradation: The quinoline ring is a known chromophore and can be susceptible to photochemical reactions, potentially leading to complex degradation products. [9]* Oxidation: The electron-rich aromatic system of the quinoline ring could be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

Data Presentation:

| Stress Condition | Duration (hr) | % Parent Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 | Data | Data | Data | Data |

| 0.1 M NaOH, RT | 4 | Data | Data | Data | Data |

| 3% H₂O₂, RT | 24 | Data | Data | Data | Data |

| 60°C | 24 | Data | Data | Data | Data |

| Photolytic (ICH Q1B) | - | Data | Data | Data | Data |

Conclusion and Forward Look

This guide provides a comprehensive, scientifically-grounded strategy for characterizing the solubility and stability of this compound. By systematically applying the detailed protocols herein, researchers can generate a robust and reliable data package. The anticipated liabilities—namely, pH-dependent solubility, susceptibility to basic hydrolysis, and potential photosensitivity—are directly addressed by the experimental designs. The resulting data will be crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and viability of this compound for its intended application.

References

- Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.

- Solubility of Things. 2-(2-quinolyl)quinoline.

- ResearchGate. Practical cleavage of trifluoroacetamides with p-toluensulfonic acid | Request PDF.

- Guidechem. How can Trifluoroacetamide be easily removed as a protecting group? - FAQ.

- Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- Google Patents. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.

-

Wikipedia. Quinoline. Available at: [Link]

-

PubChem. Acetamide, 2,2,2-trifluoro-N-8-quinolinyl- | C11H7F3N2O | CID 148136. Available at: [Link]

- Benchchem. The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry.

- ResearchGate. Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?.

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

-

ResearchGate. Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).. Available at: [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

"biological activity screening of novel quinoline derivatives"

An In-depth Technical Guide:

Introduction: The Quinoline Scaffold as a Privileged Pharmacophore

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide variety of biological targets, resulting in a vast spectrum of pharmacological activities.[1][3][4] Historically, the quinoline alkaloid quinine was the first effective treatment for malaria, and its synthetic analogs like chloroquine and mefloquine have been pivotal in global health.[5][6][7] Beyond their antimalarial prowess, functionalized quinoline motifs have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[1][7][8][9][10]

The development of novel quinoline derivatives is a highly active area of research. However, the journey from a newly synthesized molecule to a viable drug candidate is contingent on a rigorous, systematic, and logically structured biological screening process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of evaluating the biological activity of novel quinoline derivatives. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Part 1: A Tiered Approach to Primary Screening

A successful screening strategy begins with a broad-based approach to identify any significant biological activity, followed by progressively more specific assays to delineate potency and mechanism of action. This tiered or cascaded approach is both resource-efficient and scientifically sound. The initial tier focuses on foundational assays that provide a fundamental assessment of a compound's effect on cell viability and microbial growth.

Foundational Anticancer & Cytotoxicity Screening

A primary goal in screening quinoline derivatives is to identify potential anticancer agents.[4][7] These initial assays are designed to measure a compound's ability to inhibit cell proliferation or induce cell death across a panel of representative cancer cell lines.

Causality Behind Assay Selection

The two most common and reliable methods for initial high-throughput cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.[11][12]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is selected for its reliance on cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the yellow MTT tetrazolium salt into a purple formazan product.[11][13][14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust measure of cell viability.[14]

-

SRB (Sulforhodamine B) Assay: This assay offers a different, yet complementary, endpoint. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[15] The amount of bound dye provides an estimate of total protein mass, which is proportional to the cell number. The SRB assay is less susceptible to interference from compounds that affect mitochondrial function without being cytotoxic.[15]

General Workflow for In Vitro Cytotoxicity Screening

The initial screening process follows a logical and systematic progression from preparation to data analysis.

Caption: General workflow for in vitro cytotoxicity testing.[16]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system when run with appropriate controls (vehicle control, positive control, and media-only blank).

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][17]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[13]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% w/v SDS in 50% DMF) to each well to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

Results should be summarized in a clear, comparative format. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency.

| Compound ID | Cell Line (e.g., MCF-7 - Breast) IC₅₀ (µM) | Cell Line (e.g., A549 - Lung) IC₅₀ (µM) | Cell Line (e.g., PC-3 - Prostate) IC₅₀ (µM) |

| QN-001 | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |

| QN-002 | > 100 | > 100 | > 100 |

| QN-003 | 2.6 ± 0.2 | 1.9 ± 0.3 | 4.7 ± 0.5 |

| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |

Foundational Antimicrobial Screening

Quinoline derivatives have shown potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[18][19][20] The primary screening goal is to determine the Minimum Inhibitory Concentration (MIC).

Causality Behind Assay Selection

-

Broth Microdilution Method: This is the gold-standard quantitative method for determining the MIC. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[19] Its high-throughput nature makes it ideal for screening.

-

Agar Disk Diffusion: This is a simpler, qualitative preliminary screen. A paper disk impregnated with the test compound is placed on an agar plate swabbed with the test organism. The compound diffuses into the agar, and if it is effective, a clear "zone of inhibition" will appear around the disk. The size of the zone correlates with the compound's activity.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (typically ~5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline derivatives in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (microbes in broth, no compound), a negative control (broth only, no microbes), and a drug control (a known antibiotic like Ciprofloxacin or Streptomycin).[21]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or longer for fungi.

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) with a plate reader.

Data Presentation: Antimicrobial Activity

MIC values are the key metric for comparing the potency of novel derivatives.

| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| QN-001 | 8 | 32 | > 128 |

| QN-002 | 64 | > 128 | > 128 |

| QN-003 | 4 | 8 | 16 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Part 2: Tiered Screening for Targeted Biological Activities

Compounds showing promise in the foundational screens can be advanced to a second tier of assays designed to probe more specific therapeutic activities.

Anti-inflammatory Activity

Chronic inflammation is a key pathological factor in numerous diseases.[22] Quinoline derivatives have been shown to target key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[23][24]

Caption: A decision-making workflow for anti-inflammatory screening.

-

Key Assays:

-

COX-1/COX-2 Inhibition Assays: These cell-free enzymatic assays measure the ability of a compound to inhibit the activity of the constitutive (COX-1) and inducible (COX-2) cyclooxygenase enzymes. High selectivity for COX-2 is often desirable to reduce gastrointestinal side effects associated with NSAIDs.[23]

-

Cell-Based Lipopolysaccharide (LPS) Assay: This assay uses macrophage cells (like RAW 264.7) stimulated with LPS to mimic bacterial-induced inflammation. The inhibitory effect of the quinoline derivative is quantified by measuring the reduction in pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in the culture supernatant.[2]

-

Antioxidant Activity

Oxidative stress is implicated in a wide range of pathologies.[25] Antioxidant screening evaluates a compound's ability to neutralize reactive oxygen species (ROS).

-

Key Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A simple and rapid chemical assay where the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[26][27]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to DPPH, this assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.[26]

-

Cellular Antioxidant Activity (CAA) Assay: This cell-based assay provides a more biologically relevant measure of antioxidant potential. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (like DCFH-DA) within cells that are subjected to an oxidative challenge.[25][28][29]

-

Detailed Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.[25]

-

Sample Preparation: Prepare serial dilutions of the quinoline derivatives and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

-

Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[25]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25][26]

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[26]

Antiviral Activity

The need for novel antiviral agents is perpetual. Screening for antiviral activity requires specialized cell culture and virology techniques.

-

Key Assays:

-

Cytopathic Effect (CPE) Inhibition Assay: This assay is used for viruses that cause visible damage (CPE) to host cells. Cells are infected with the virus in the presence of varying concentrations of the test compound. Antiviral activity is determined by the compound's ability to prevent or reduce CPE.[30]

-

Plaque Reduction Assay: This is a more quantitative "gold standard" assay. A confluent monolayer of host cells is infected with a known dilution of virus sufficient to form distinct plaques (localized areas of cell death). The infected cells are then overlaid with a semi-solid medium containing dilutions of the test compound. The reduction in the number or size of plaques relative to a control indicates antiviral activity.[30] A cytotoxicity test must be run in parallel to ensure the effect is antiviral and not just cytotoxic.[31]

-

Part 3: Elucidating the Mechanism of Action (MoA)

For the most promising lead compounds, understanding how they work is critical for further development and optimization. MoA studies constitute the third tier of the screening cascade.

Causality and Rationale

Identifying the specific molecular target or pathway modulated by a quinoline derivative transforms a "hit" into a true "lead." This knowledge allows for rational chemical modifications to improve potency and selectivity (Structure-Activity Relationship, SAR studies) and predicts potential on-target and off-target effects.[4][7]

Key Mechanistic Studies

-

For Anticancer Leads:

-

Enzyme Inhibition: Many quinolines act as enzyme inhibitors.[8] Assays can be run to test for inhibition of specific targets like EGFR/HER-2 tyrosine kinases, topoisomerases, or Pim-1 kinase.[3][32]

-

Apoptosis Induction: Determine if the compound induces programmed cell death by measuring the activation of key proteins like caspases (e.g., caspase-3, -8) and changes in apoptosis-related proteins like Bax and Bcl-2.[32]

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs.

-

-

For Antimicrobial Leads:

-

Target-Based Assays: Investigate inhibition of specific bacterial enzymes essential for survival, such as DNA gyrase or topoisomerase IV, which are common targets for quinolone antibiotics.[18]

-

Membrane Integrity: Assess whether the compound disrupts the bacterial cell membrane, leading to leakage of intracellular components.[33][34]

-

Example Signaling Pathway: EGFR/HER-2 Inhibition in Cancer

Dual targeting of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) is a validated anticancer strategy.[32] Many quinoline derivatives are designed as inhibitors of these receptor tyrosine kinases.

Caption: Inhibition of the EGFR/HER-2 signaling pathway by a novel quinoline derivative.[32]

Conclusion and Future Directions

The biological screening of novel quinoline derivatives is a systematic process that begins with broad, high-throughput assays and funnels promising candidates toward specific mechanistic studies. By employing a logical, tiered approach—starting with foundational cytotoxicity and antimicrobial screens, progressing to targeted activity assays, and culminating in detailed MoA investigations—researchers can efficiently identify and validate potent lead compounds. The versatility of the quinoline scaffold ensures that it will remain a highly valuable pharmacophore in the quest for new therapeutics. Future efforts will likely focus on developing derivatives with increased target selectivity, improved pharmacokinetic profiles, and novel mechanisms of action to overcome existing drug resistance.

References

- Health Biotechnology and Biopharma (HBB). Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets.

- Ginsburg, H., & Geary, T. G. (1996). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.

- Ginsburg, H., et al. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs. PubMed.

- Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.

- BenchChem. (2025). A Technical Guide to the . BenchChem.

- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.

- Fu, H.-G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.

- Wang, C., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. PubMed.

- BenchChem. (2025). Application Notes and Protocols for Antioxidant Studies of Novel Compounds. BenchChem.

- Virology Research Services. Antiviral Drug Screening.

- Liang, R., et al. (2014). High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery. PubMed.

- IJIRT. (2023). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT.

- Wang, C., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. ACS Publications.

- Kumar, S., et al. (2018). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.

- BenchChem. (2025). Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide. BenchChem.

- IJCRT.org. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.

- Tilley, L. (2011). Quinoline antimalarials: Mechanisms of action and resistance and prospects for new agents. University of Melbourne.

- Abdullahi, M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

- Journal of Pharmaceutical Research International. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.

- Sharma, A., et al. (2015). Preclinical screening methods in cancer. PMC - NIH.

- Kráľová, J., et al. (2013). Investigating biological activity spectrum for novel quinoline analogues. PubMed.

- Frontiers. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds.

- International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs.

- Rizk, O. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed.

- ResearchGate. (2015). (PDF) Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms.

- Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent.

- BenchChem. (2025). Application Notes and Protocols for Antimicrobial Research of Isoquinoline and Quinoline Derivatives. BenchChem.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.

- RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- PubMed. (2012). Biological activities of quinoline derivatives.

- Medicinal Chemistry Research. (2017). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.

- PMC - PubMed Central. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.

- MDPI. (2022). Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19.

- bepls. (2022). Design, Synthesis, In Silico and In-Vitro Anti-Bacterial Screening of Some Novice Cinnoline Derivatives.

- PMC - NIH. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments.

- JoVE. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview.

- NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.

- Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.

- Abcam. MTT assay protocol.

- bioRxiv. (2021). Identifying SARS-CoV-2 Antiviral Compounds by Screening for Small Molecule Inhibitors of nsp5 Main Protease.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Bentham Science. Biological Activities of Quinoline Derivatives.

- PMC - NIH. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant.

- PubMed. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. chemrj.org [chemrj.org]

- 3. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline antimalarials: Mechanisms of action and resistance and prospects for new agents : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. ijcrt.org [ijcrt.org]

- 12. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. clyte.tech [clyte.tech]

- 15. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. bepls.com [bepls.com]

- 22. ijirt.org [ijirt.org]

- 23. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]